molecular formula C17H22N4O3S2 B5666283 N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide

N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide

Cat. No. B5666283
M. Wt: 394.5 g/mol
InChI Key: GDGBNWMUWRKOJS-UHFFFAOYSA-N
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Description

The compound "N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide" belongs to a class of heterocyclic sulfonamides, which have been extensively studied for their biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility and capacity to interact with various biological targets due to their structural diversity.

Synthesis Analysis

The synthesis of heterocyclic sulfonamides typically involves the condensation of appropriate sulfonamide derivatives with other heterocyclic moieties. A relevant study describes the synthesis of novel heterocyclic sulfonamides by starting with a cyanoacetohydrazonoethyl derivative, which was prepared from the condensation of an acetophenone derivative with 2-cyanoacetohydrazide (Debbabi et al., 2016). This method could be analogous to the synthesis of the targeted compound by incorporating the specific thiophene and piperidinyl sulfonamide components.

Molecular Structure Analysis

The molecular structure of heterocyclic sulfonamides is characterized by their complex cyclic systems, which can significantly influence their reactivity and interaction with biological targets. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) are common techniques for analyzing these structures, providing insight into the compound's electronic properties and molecular geometry (Govindasamy & Gunasekaran, 2015).

properties

IUPAC Name

N-[[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(16-13-5-1-6-14(13)19-20-16)21-8-2-4-12(11-21)10-18-26(23,24)15-7-3-9-25-15/h3,7,9,12,18H,1-2,4-6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBNWMUWRKOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=C2CCC3)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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